(2-Bromoethyl)benzene
Overview
Description
(2-Bromoethyl)benzene, also known as β-Bromoethylbenzene or 2-Phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It consists of a benzene ring attached to an ethyl chain that is further bonded to a bromine atom. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor .
Mechanism of Action
Target of Action
(2-Bromoethyl)benzene, also known as β-Phenylethyl bromide, is an aryl bromide compound . It serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research . In pharmaceutical synthesis, it plays a crucial role, particularly in the creation of antimicrobial agents .
Mode of Action
The compound interacts with its targets through a series of organic reactions. For instance, it can be used as a reactant to synthesize lactone derivatives by Sn-catalyzed double carbonylation reaction and α-iminocarboxamides via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
Biochemical Pathways
This compound is utilized in the synthesis of small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides . The synthesis involves reacting methyl cyanoacetate with this compound in the presence of sodium methoxide in methanol . The resulting compound serves as a key intermediate in the production of β-peptidomimetics .
Pharmacokinetics
Its molecular weight is 18506 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the production of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes . These β-peptidomimetics are designed based on a pharmacophore model derived from short cationic antimicrobial peptides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is expected to have low mobility in soil, and volatilization is expected from both moist and dry soils . In water, this compound is expected to volatilize rapidly, and bioconcentration and adsorption to sediment may be important fate processes in aquatic systems . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
(2-Bromoethyl)benzene can be synthesized through several methods:
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Anti-Markovnikov Addition of Hydrogen Bromide to Styrene: : This method involves the addition of hydrogen bromide to styrene in the presence of specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
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Reaction of Phenethyl Alcohol with Hydrogen Bromide: : In this method, phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced. The reaction mixture is refluxed, cooled, and then washed with water, 10% sodium carbonate solution, and water in turn .
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Bromination of Styrene: : This method involves the bromination of styrene under specific conditions, often requiring catalysts such as peroxides or chlorinated hydrocarbons .
Chemical Reactions Analysis
(2-Bromoethyl)benzene undergoes various chemical reactions, including:
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Nucleophilic Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form phenethyl alcohol.
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Oxidation Reactions: : this compound can be oxidized to form phenylacetic acid using strong oxidizing agents like potassium permanganate.
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Reduction Reactions: : The compound can be reduced to ethylbenzene using reducing agents like lithium aluminum hydride.
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Coupling Reactions: : It can participate in coupling reactions to form more complex organic molecules, such as lactone derivatives and α-iminocarboxamides .
Scientific Research Applications
(2-Bromoethyl)benzene has a wide range of applications in scientific research:
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Pharmaceutical Synthesis: : It is used as a building block for synthesizing various β-peptidomimetics, which are molecular structures mimicking the function of natural peptides. These compounds have high enzymic stability and low toxicity .
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Organic Synthesis: : It serves as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and fragrances .
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Flame Retardants: : this compound is used as a flame retardant in various industrial applications .
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Research in Organic Chemistry: : The compound is utilized in research settings to explore organic reactions and mechanisms due to its balanced reactivity and stability .
Comparison with Similar Compounds
(2-Bromoethyl)benzene can be compared with other similar compounds, such as:
Phenethyl Bromide: Similar to this compound but with slight variations in reactivity and applications.
Benzyl Bromide: Contains a benzyl group instead of an ethyl chain, leading to different chemical properties and uses.
(2-Chloroethyl)benzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
This compound stands out due to its balanced reactivity and stability, making it a valuable tool in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-bromoethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPDTMATNBGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033876 | |
Record name | Phenethyl bromide | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Benzene, (2-bromoethyl)- | |
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Record name | (2-Bromoethyl)benzene | |
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Boiling Point |
219 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density = 1.355 | |
Record name | (2-BROMOETHYL)BENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C | |
Record name | (2-Bromoethyl)benzene | |
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Record name | (2-BROMOETHYL)BENZENE | |
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CAS No. |
103-63-9, 31620-80-1 | |
Record name | Phenethyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2-Bromoethyl)benzene | |
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Record name | Benzene, bromoethyl- | |
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Record name | (2-BROMOETHYL)BENZENE | |
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Record name | Benzene, (2-bromoethyl)- | |
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Record name | Phenethyl bromide | |
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Record name | 1-bromo-2-phenylethane | |
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Record name | PHENETHYL BROMIDE | |
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Record name | (2-BROMOETHYL)BENZENE | |
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Melting Point |
-67.5 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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